2-(2-Methoxybenzoyl)oxazole
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Overview
Description
2-(2-Methoxybenzoyl)oxazole is a heterocyclic compound that features an oxazole ring fused with a methoxybenzoyl group. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-(2-Methoxybenzoyl)oxazole typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of various catalysts and solvents. One common method includes the use of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania-alumina mixed oxide as a catalyst at 50°C . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(2-Methoxybenzoyl)oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxazole ring. Common reagents and conditions for these reactions include the use of solvents like ethanol and catalysts such as titanium tetraisopropoxide.
Scientific Research Applications
2-(2-Methoxybenzoyl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxybenzoyl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
2-(2-Methoxybenzoyl)oxazole can be compared with other oxazole derivatives, such as:
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. For example, 2-methoxy-5-chlorobenzo[d]oxazole exhibits excellent antibacterial activity, while 2-ethoxybenzo[d]oxazole shows potent antifungal properties .
Properties
IUPAC Name |
(2-methoxyphenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-9-5-3-2-4-8(9)10(13)11-12-6-7-15-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKHOJDZEPDTNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642065 |
Source
|
Record name | (2-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-44-9 |
Source
|
Record name | (2-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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